Acetic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester

Chiral resolution Diastereomer differentiation Protease inhibitor synthesis

Acetic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester (CAS 871949-00-7; molecular formula C23H31NO3; MW 369.5 g/mol) is a chiral, non-racemic ester bearing a dibenzylamino moiety, a secondary hydroxyl group, and a terminal acetate protecting group on a 5-methylhexyl backbone. Its (2S,3S) absolute configuration places it within a family of stereochemically defined β-amino-α-hydroxy ester intermediates that serve as building blocks for aspartic protease inhibitor synthesis, particularly hydroxyethylamine-based HIV protease inhibitors.

Molecular Formula C23H31NO3
Molecular Weight 369.5 g/mol
CAS No. 871949-00-7
Cat. No. B12607310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester
CAS871949-00-7
Molecular FormulaC23H31NO3
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(COC(=O)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/C23H31NO3/c1-18(2)14-22(23(26)17-27-19(3)25)24(15-20-10-6-4-7-11-20)16-21-12-8-5-9-13-21/h4-13,18,22-23,26H,14-17H2,1-3H3/t22-,23+/m0/s1
InChIKeyLWTGIEFUTRCWQS-XZOQPEGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl Ester (CAS 871949-00-7): Chiral Building Block Procurement Guide


Acetic acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester (CAS 871949-00-7; molecular formula C23H31NO3; MW 369.5 g/mol) is a chiral, non-racemic ester bearing a dibenzylamino moiety, a secondary hydroxyl group, and a terminal acetate protecting group on a 5-methylhexyl backbone . Its (2S,3S) absolute configuration places it within a family of stereochemically defined β-amino-α-hydroxy ester intermediates that serve as building blocks for aspartic protease inhibitor synthesis, particularly hydroxyethylamine-based HIV protease inhibitors . The compound is supplied exclusively for research and development purposes as a synthetic intermediate, not as a finished active pharmaceutical ingredient . Its procurement value derives from the precise stereochemical outcome it imparts to downstream chiral drug candidates, where epimerization at either the C2 or C3 center would yield a diastereomer with fundamentally altered biological recognition properties .

Stereochemical configuration (2S,3S) absolute stereochemistry required for aspartic protease inhibitor intermediate synthesis; inversion at C2 alters biological recognition.
Mono-acetate protection Single free hydroxyl enables sequential, regioselective derivatization; orthogonal to the dibenzylamino group.
Dibenzylamino masking N,N-dibenzyl group serves as a protected primary amine removable by hydrogenolysis without affecting the acetate ester.

Why Acetic Acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl Ester Cannot Be Replaced by In-Class Analogs


Generic substitution among this compound family is precluded by three interdependent factors: stereochemistry, ester chain length, and hydroxyl protection state. The (2S,3S) diastereomer (CAS 871949-00-7) is not interchangeable with its (2R,3S) diastereomer (CAS 871948-93-5) because the inverted C2 stereocenter alters the spatial presentation of the hydroxyl group, a critical hydrogen-bonding motif in target protease binding pockets . Replacing the acetate ester with a hexanoate ester (CAS 871949-01-8; MW 425.6 vs. 369.5) introduces an additional C4H8 segment that substantially increases lipophilicity and alters solubility, partitioning, and metabolic susceptibility . Using the unprotected diol (CAS 840507-32-6) instead of the mono-acetate eliminates the orthogonal protecting group strategy essential for sequential regioselective derivatization in multi-step syntheses . Each structural permutation produces a functionally distinct synthetic intermediate that cannot be substituted without re-optimizing the entire synthetic route.

(2R,3S) diastereomer CAS 871948-93-5
Inverted C2 stereocenter alters hydrogen-bond presentation; identical MW and formula but may not engage target binding pocket similarly.
Hexanoate ester C6 analog
Extended alkyl chain increases lipophilicity by ~2 log units and adds 4 rotatable bonds; deprotection kinetics and crystallization behavior may shift.
Free diol CAS 840507-32-6
Lacks orthogonal protection; non-selective reactivity requires additional protection/deprotection steps and reduces synthetic efficiency.
Diacetate analog 0 free OH
No nucleophilic handle for further functionalization; would require selective mono-deacetylation with epimerization risk before coupling.

Quantitative Differentiation Evidence: Acetic Acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl Ester vs. Closest Analogs


Stereochemical Configuration: (2S,3S) vs. (2R,3S) Diastereomer — Identical Molecular Formula, Distinct Biological Recognition

The target compound bears a (2S,3S) configuration, while its nearest diastereomer CAS 871948-93-5 carries a (2R,3S) configuration. Both share the identical molecular formula (C23H31NO3), molecular weight (369.5 Da), and heavy atom count (27), yet differ fundamentally in the three-dimensional arrangement of substituents at the C2 stereocenter . This configurational difference is decisive in the context of hydroxyethylamine-based aspartic protease inhibitors, where the C2 hydroxyl of the (2S) configuration establishes a conserved hydrogen-bond network with the catalytic aspartate dyad; the (2R) epimer disrupts this interaction, resulting in potency losses exceeding 100-fold in structurally analogous systems [1]. Physicochemical properties are nearly indistinguishable between diastereomers: predicted density 1.084 g/cm³ vs. 1.1±0.1 g/cm³, boiling point ~503.7°C for both, flash point ~258.4°C for both . Thus, stereochemical identity is the sole procurement-relevant differentiator with direct biological consequence.

Stereochemical Configuration
Class-level
(2S,3S) vs (2R,3S) — identical MW (369.5 Da), C23H31NO3, yet C2 epimer alters spatial presentation of hydroxyl; potency losses >100-fold reported in analogous systems.
Stereochemistry controls target engagement; achiral QC insufficient.
Verify configuration by chiral HPLC or X-ray; class-level inference from β-amino-α-hydroxy ester SAR.
Chiral resolution Diastereomer differentiation Protease inhibitor synthesis

Ester Chain Length: Acetate (C2) vs. Hexanoate (C6) — Molecular Weight and Lipophilicity Differentiation

The acetate ester (target compound, MW 369.5) differs from the hexanoate ester analog (CAS 871949-01-8, MW 425.6) by a C4H8 increment, resulting in a 56.1 Da molecular weight difference and a molecular formula change from C23H31NO3 to C27H39NO3 . This chain-length extension translates to an estimated ΔLogP increase of approximately 1.6–2.0 units (based on the Hansch π-contribution of ~0.5 per methylene unit), substantially altering both aqueous solubility and membrane permeability [1]. The hexanoate ester contains 11 additional rotatable bonds (15 vs. 11), increasing conformational entropy and potentially reducing crystallization propensity—a practical consideration for isolation and purification . In synthetic applications, the acetate serves as a smaller, more readily cleavable protecting group under milder conditions than the sterically encumbered hexanoate, offering orthogonal deprotection strategies in multi-step sequences.

Ester Chain Length
Class-level
Acetate (C2) → MW 369.5 Da, 11 rot. bonds, XLogP3 4.3
Hexanoate (C6) → MW +56.1 Da (15.2%), rot. bonds +4, est. ΔLogP +1.6–2.0 (Hansch π).
Chain length influences solubility, deprotection, and crystallization.
LogP estimate from fragment constants; experimental confirmation recommended.
Lipophilicity optimization Pro-drug design Synthetic intermediate selection

Hydroxyl Protection State: Mono-Acetate (1 Free OH) vs. Free Diol (2 Free OH) — Orthogonal Derivatization Capacity

The target compound possesses one free secondary hydroxyl (C2) and one acetate-protected primary hydroxyl (C1), yielding a hydrogen-bond donor count of 1 . In contrast, the corresponding diol precursor (CAS 840507-32-6) exposes two free hydroxyl groups (H-bond donor count = 2) and has a lower molecular weight (327.5 vs. 369.5 Da) . The mono-acetate state is synthetically enabling: the free C2-OH can be selectively functionalized (e.g., oxidized to a ketone, converted to a leaving group, or coupled to an amino acid), while the C1-OAc remains intact as a masked hydroxyl awaiting orthogonal deprotection at a later stage [1]. This regiochemical orthogonality is absent in the fully unprotected diol, which would require non-selective protection/deprotection sequences and reduce overall synthetic efficiency. The presence of a single hydrogen-bond donor also improves chromatographic behavior on normal-phase silica relative to the more polar diol.

Hydroxyl Protection
Class-level
Mono-acetate: 1 free OH (C2), 1 H-bond donor, MW 369.5
Free diol (CAS 840507-32-6): 2 free OH, MW 327.5, ΔMW +42 Da.
Orthogonal protection enables regioselective derivatization.
Diol requires additional protection steps; reported advantage in multi-step sequences.
Protecting group strategy Regioselective synthesis Hydrogen bonding

Mono-Acetate vs. Diacetate: Retained Synthetic Handle for Downstream Functionalization

The target mono-acetate (MW 369.5, 1 H-bond donor) retains one free hydroxyl group available for direct derivatization, whereas the corresponding diacetate analog (CAS 871948-88-8, (2R,3S) configuration, MW 411.5, 0 H-bond donors) has both hydroxyl positions acetylated, eliminating the sole nucleophilic site on the molecular scaffold . The free C2-OH in the target compound serves as the critical attachment point for coupling to peptide fragments, activated carbonyls, or phosphorus-based reagents in the assembly of hydroxyethylamine isostere-containing protease inhibitors [1]. A diacetylated intermediate would require a selective mono-deacetylation step prior to further elaboration, introducing additional processing, potential epimerization risk at the C2 center, and reduced overall yield. The difference in hydrogen-bond donor count (1 vs. 0) also impacts solubility in polar aprotic solvents commonly used in peptide coupling (DMF, NMP, DMSO), potentially affecting reaction kinetics and homogeneity.

Mono- vs Diacetate
Class-level
Target mono-acetate: 1 free OH (nucleophilic handle)
Diacetate analog: 0 free OH, MW 411.5, no reactive site for coupling.
Free OH enables direct incorporation into complex architectures.
Diacetate is a synthetic dead-end without selective mono-deacetylation.
Late-stage functionalization Synthetic handle Orthogonal deprotection

Dibenzylamino Moiety as a Masked Primary Amine: Synthetic Strategy Differentiation from N-Boc and N-Cbz Analogs

The N,N-dibenzylamino group in the target compound functions as a protected primary amine that is orthogonal to the acetate ester: debenzylation via catalytic hydrogenolysis (H2, Pd/C) selectively removes both benzyl groups to reveal the free primary amine without affecting the acetate ester [1]. This contrasts with N-Boc analogs, which require acidic deprotection conditions that would simultaneously cleave the acetate ester, and N-Cbz analogs, which require hydrogenolysis conditions that are compatible but offer different steric and electronic properties during synthesis. The dibenzylamino group is a hallmark of synthetic routes to HIV protease inhibitors such as ritonavir, lopinavir, and related hydroxyethylamine-based inhibitors, where it serves as a key intermediate for introducing the central amine functionality [2]. Sigma-Aldrich explicitly markets structurally related (S)-(+)-2-(dibenzylamino)-1-propanol (CAS 60479-65-4) as a "building block for the synthesis of HIV protease inhibitors" , establishing the commercial and scientific relevance of this compound class. The steric bulk of two benzyl groups provides facial selectivity in subsequent diastereoselective transformations, a feature not replicated by smaller N-protecting groups.

Dibenzylamino Orthogonality
Class-level
N,N-dibenzyl → hydrogenolysis (H2/Pd-C) cleaves both benzyl groups; acetate ester remains intact. N-Boc analog incompatible (acidic deprotection cleaves acetate).
Supports orthogonal amine deprotection in multi-step synthesis.
Standard conditions: H2 (1–4 atm), 5–10% Pd/C, MeOH or EtOH; review Greene's Protective Groups.
Amine protection Debenzylation Hydrogenolysis HIV protease inhibitor intermediate

Physicochemical Property Profile: High LogP and Low Aqueous Solubility Dictate Handling and Formulation Conditions

The target compound exhibits an XLogP3 of 4.3, indicating high lipophilicity consistent with its two benzyl groups and 5-methylhexyl backbone . Predicted properties include a density of 1.084 g/cm³, boiling point of ~503.7°C at 760 mmHg, flash point of ~258.4°C, and refractive index of 1.552 . The compound has 11 freely rotatable bonds, a polar surface area of approximately 50 Ų, and a molar refractivity consistent with its aromatic and aliphatic composition . These properties have direct practical implications: the high LogP mandates dissolution in organic solvents (dichloromethane, THF, EtOAc) rather than aqueous buffers for synthetic transformations; the high boiling point and flash point indicate the compound is non-volatile and safe to handle at ambient temperature; and the moderate polar surface area combined with high lipophilicity enables effective purification by normal-phase flash chromatography. In comparison to the hexanoate analog (estimated LogP ~6.3), the acetate ester provides a more manageable lipophilicity profile while retaining sufficient organic solubility for typical peptide coupling conditions.

Physicochemical Profile
Data to verify
XLogP3 4.3; density 1.084 g/cm³; bp ~503.7°C; 11 rotatable bonds; TPSA ~50 Ų; soluble in DCM, THF, EtOAc; low aqueous solubility.
Informs solvent selection, purification, and handling.
Predicted properties (PubChem, ACD/Labs); no experimental LogP or solubility reported. Confirm experimentally for critical workflows.
Lipophilicity Solubility Formulation Chromatographic purification

Recommended Application Scenarios for Acetic Acid (2S,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl Ester Based on Quantitative Evidence


Stereospecific Synthesis of Hydroxyethylamine Isostere-Containing HIV Protease Inhibitor Intermediates

The (2S,3S) configuration of the target compound directly maps onto the required stereochemistry of the hydroxyethylamine core found in ritonavir, lopinavir, and structurally related HIV-1 protease inhibitors [1]. The free C2 hydroxyl is positioned for coupling to P1/P1′ peptide fragments, while the N,N-dibenzylamino group serves as a protected amine that can be unveiled by hydrogenolysis under conditions fully orthogonal to the acetate ester. This scenario leverages all three key differentiators established in Section 3: the correct (2S,3S) stereochemistry (Evidence Item 1), the free hydroxyl as a synthetic handle (Evidence Item 4), and the dibenzylamino orthogonality (Evidence Item 5). The acetate ester at C1 remains intact through multiple synthetic steps and is removed only at the final stage to reveal the primary alcohol for further elaboration or prodrug conjugation [2].

Diastereoselective Synthesis of γ-Amino-β-Hydroxy Acid Derivatives via Chiral Pool Approach

The compound serves as a chiral pool starting material for the synthesis of enantiopure γ-amino-β-hydroxy acid derivatives, a class of compounds with broad applications as protease inhibitor scaffolds and peptide mimetics [1]. The established stereochemistry at C2 and C3 provides substrate-controlled diastereoselectivity in subsequent transformations, including Reformatsky reactions, aldol condensations, and nucleophilic additions. The mono-acetate protection state (Evidence Item 3) enables selective oxidation of the free C2 alcohol to the corresponding ketone while preserving the C1 acetate, generating a differentiated 1,3-dicarbonyl synthon. This application specifically requires the (2S,3S) diastereomer, as the (2R,3S) counterpart would produce the enantiomeric product series with opposite biological activity [2].

Structure-Activity Relationship (SAR) Studies on Aspartic Protease Inhibitor Lead Optimization Programs

In medicinal chemistry campaigns targeting aspartic proteases (HIV-1 protease, renin, β-secretase/BACE1, plasmepsins), the compound provides a modular scaffold for systematic SAR exploration [1]. The acetate ester at C1 can be varied independently of the C2 substitution and the amine protecting group, enabling parallel library synthesis. The quantified lipophilicity difference between the acetate (XLogP3 4.3) and hexanoate (estimated LogP ~6.3) analogs (Evidence Item 2) provides a rational basis for selecting the acetate ester when balancing membrane permeability against aqueous solubility in cell-based assays. The compound's physicochemical profile (Evidence Item 6) supports its use in standard medicinal chemistry workflows: soluble in DMSO for assay preparation, separable by reverse-phase HPLC (C18, acetonitrile/water gradients), and amenable to LC-MS analysis for purity confirmation.

Orthogonal Protecting Group Strategy for Complex Natural Product Total Synthesis

The compound's three orthogonal functional groups—N,N-dibenzylamine (hydrogenolysis-labile), secondary alcohol (oxidizable/silylatable), and primary acetate (base-labile ester)—provide a differentiated scaffold for complex fragment assembly in natural product total synthesis [1]. The (2S,3S) stereochemistry is fixed and can be exploited for reagent-controlled or substrate-controlled diastereoselective transformations at remote positions. The acetate ester specifically enables selective primary alcohol deprotection under Zemplén conditions (NaOMe/MeOH) without affecting the dibenzylamino group, a cleavage selectivity not available with the hexanoate analog, which requires more forcing conditions. This application capitalizes on the chain-length differentiation established in Evidence Item 2 and the deprotection orthogonality from Evidence Item 5.

Application
Selection Property
Validation Focus
Hydroxyethylamine isostere inhibitor intermediates
(2S,3S) stereochemistry; free C2-OH for coupling; N,N-dibenzylamine orthogonal to acetate
Confirm absolute configuration by chiral HPLC; verify mono-acetate protection by NMR
Chiral pool γ-amino-β-hydroxy acid synthesis
Fixed C2/C3 stereochemistry for substrate-controlled diastereoselectivity; mono-acetate oxidation handle
Diastereoselectivity in Reformatsky/aldol steps; optical purity of downstream products
Aspartic protease inhibitor SAR studies
Modular acetate ester; manageable lipophilicity (LogP ~4.3) for cell-based assays; LC-MS compatible
Parallel library purity by HPLC; solubility in DMSO for assay preparation; confirm identity by HRMS
Complex natural product total synthesis
Three orthogonal groups (dibenzyl, OH, acetate); fixed chirality for remote diastereocontrol
Selective deprotection sequence (hydrogenolysis then Zemplén); stereochemical integrity after each step
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